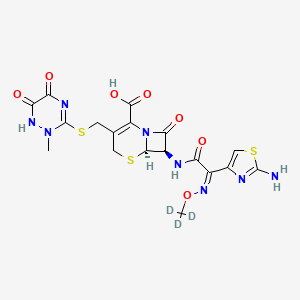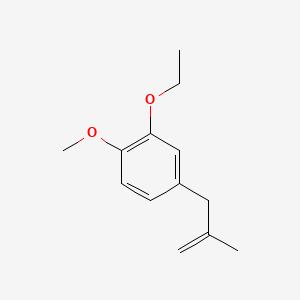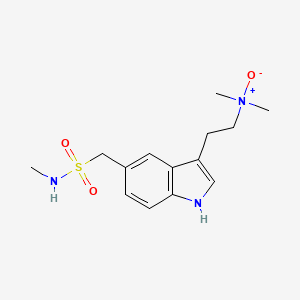
Ceftriaxone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftriaxone is a third-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It is also given before certain types of surgery to prevent infections . Ceftriaxone selectively and irreversibly inhibits bacterial cell wall synthesis by binding to transpeptidases, also called transamidases, which are penicillin-binding proteins (PBPs) that catalyze the cross-linking of the peptidoglycan polymers forming the bacterial cell wall .
Synthesis Analysis
The synthesis of Ceftriaxone comprises the reaction of 2- (2- chloroacetamido-4-thiazolyl)-2-syn-methoxyiminoacetyl chloride with (7R)-7-amino-3- deacetoxy-3- [ (2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)-thio]cephalosporonic acid (7-ACT) in water and in the presence of a base .
Molecular Structure Analysis
Ceftriaxone-d3 has the molecular formula C18H18N8O7S3 . The molecular weight is 557.6 g/mol . The IUPAC name is (6 R ,7 R )-7- [ [ (2 Z )-2- (2-amino-1,3-thiazol-4-yl)-2- (trideuteriomethoxyimino)acetyl]amino]-3- [ (2-methyl-5,6-dioxo-1 H -1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .
Chemical Reactions Analysis
Ceftriaxone sodium is an antibiotic used clinically. The quality of ceftriaxone sodium raw material is the most important factor in replicating the formulation, and a key factor affecting the quality of raw materials is the ceftriaxone sodium crystallisation process .
Wissenschaftliche Forschungsanwendungen
Electrochemical Stability and Degradation
Ceftriaxone-d3 (disodium): has been studied for its electrochemical stability and degradation patterns. Research conducted using electrochemical methods assisted by UV-Vis spectrophotometry has shown that the compound exhibits different stability profiles in the presence of various sodium halides . This knowledge is crucial for understanding how Ceftriaxone-d3 behaves in different environments, which can inform its safe and effective use in medical treatments and its impact on environmental health.
Pharmaceutical Formulation and Quality Control
The formulation of Ceftriaxone-d3 (disodium) under the guidance of drug quality analysis is another significant area of application. Studies have focused on the consistency of ceftriaxone sodium for injection, comparing the quality of generic and original raw materials. The crystallization process of the raw material and its impact on the quality of the final pharmaceutical product have been thoroughly analyzed . This research is vital for ensuring the efficacy and safety of the drug in clinical settings.
Antibiotic Efficacy and Step-Down Therapy
Ceftriaxone-d3: has been the subject of systematic reviews to assess its clinical and bacteriological efficacy, especially when used as part of step-down therapy for severe infections . The economic burden of intravenous ceftriaxone therapy and its reliability in treating high-mortality infections are also areas of active investigation. This research helps in optimizing treatment protocols and reducing healthcare costs.
Environmental Impact and Wastewater Treatment
The presence of antibiotics like Ceftriaxone-d3 in hospital, municipal, and industrial pharmaceutical wastewaters is a growing concern. Research into the removal of such compounds from contaminated resources is essential for preventing the selective proliferation of microorganisms and protecting environmental health .
Drug Replication and Generic Manufacturing
The process of replicating the formulation of Ceftriaxone-d3 (disodium) for generic manufacturing involves a deep understanding of the critical quality attributes of the reference preparations. This includes determining the critical material attributes and critical process parameters to ensure the quality and therapeutic efficacy of domestically manufactured drugs .
Clinical Trials and Efficacy Evaluation
Ceftriaxone-d3: is often included in randomized controlled trials to evaluate its effectiveness against various infections. These trials are crucial for determining the appropriate dosages, understanding potential side effects, and confirming the drug’s role in modern medicine .
Wirkmechanismus
- Ceftriaxone-d3 selectively and irreversibly inhibits bacterial cell wall synthesis by binding to transpeptidases (also known as penicillin-binding proteins or PBPs). These enzymes catalyze the cross-linking of peptidoglycan polymers, which form the bacterial cell wall .
- By inhibiting these enzymes, Ceftriaxone-d3 disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUVRVFOQPIGI-SBUQEZGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)



